molecular formula C10H16ClNO B6166388 2-(2-methoxyphenyl)propan-1-amine hydrochloride CAS No. 5411-16-5

2-(2-methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B6166388
CAS No.: 5411-16-5
M. Wt: 201.69 g/mol
InChI Key: RRYYPVOYDDPYNX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of phenethylamine and is known for its various applications in scientific research and industry. This compound is often used in the synthesis of pharmaceuticals and other chemical products due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)propan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2-methoxyphenyl)propan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include catalytic hydrogenation of the nitro compound or other advanced reduction techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxyphenylacetone, while nitration can produce 2-methoxy-5-nitrophenylpropan-1-amine.

Scientific Research Applications

2-(2-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research explores its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors, influencing various signaling pathways. The exact pathways and targets depend on the specific context of its use, such as its role in neurotransmitter modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)propan-2-amine hydrochloride
  • 2-(3-Methoxyphenyl)propan-2-amine hydrochloride

Uniqueness

2-(2-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

5411-16-5

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(2-methoxyphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(7-11)9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H

InChI Key

RRYYPVOYDDPYNX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=CC=C1OC.Cl

Purity

95

Origin of Product

United States

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